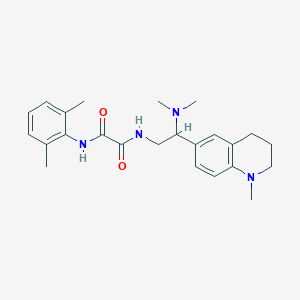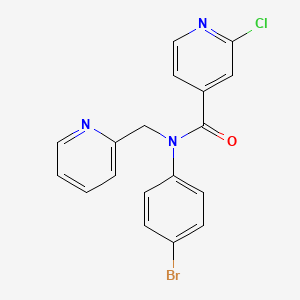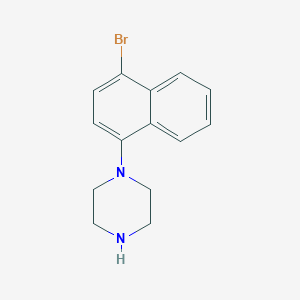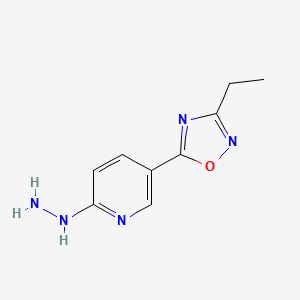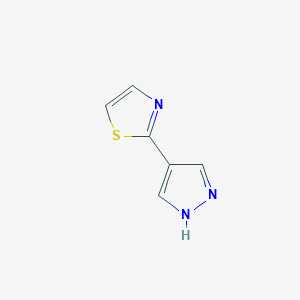
2-(1H-pyrazol-4-yl)-1,3-thiazole
説明
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole derivatives and related compounds often involves efficient, one-pot, multi-component reactions. For instance, Jilloju et al. (2021) described a rapid synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives via a one-pot, three-component cascade reaction, highlighting the efficiency and versatility of such synthetic approaches (Jilloju et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazole and thiazole rings, which often confer planarity to the molecules. Kariuki et al. (2021) reported the structural characterization of isostructural thiazole derivatives, indicating that these molecules can adopt planar configurations, which is significant for their interactions and properties (Kariuki et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to the reactive nature of the pyrazole and thiazole rings. The synthesis of derivatives often involves nucleophilic addition reactions, cyclizations, and condensations. For example, Olszewski and Boduszek (2010) explored the synthesis of thiazole-(amino)methylphosphonates and phosphinates, demonstrating the chemical versatility of thiazole-containing compounds (Olszewski & Boduszek, 2010).
Physical Properties Analysis
The physical properties of 2-(1H-pyrazol-4-yl)-1,3-thiazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. The planarity and presence of heteroatoms within the pyrazole and thiazole rings impact these properties significantly, although specific data on these compounds require further research for a detailed understanding.
Chemical Properties Analysis
2-(1H-pyrazol-4-yl)-1,3-thiazole and its derivatives exhibit a range of chemical properties, including antimicrobial activity, as reported by Jilloju et al. (2021). Their chemical reactivity, including the ability to undergo various organic transformations, makes them versatile scaffolds in synthetic chemistry. Additionally, their interactions with biological systems, as indicated by antimicrobial screening, suggest potential applications in drug discovery (Jilloju et al., 2021).
科学的研究の応用
Synthesis and Biological Applications
The synthesis of pyrazole derivatives, including 2-(1H-pyrazol-4-yl)-1,3-thiazole, is crucial for creating biologically active compounds. These compounds exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in medicinal chemistry. Various synthesis methods, including condensation followed by cyclization or multicomponent reactions (MCRs), have been developed to obtain these heterocycles under different conditions, highlighting their versatility and potential in drug discovery (Dar & Shamsuzzaman, 2015).
Heterocyclic Chemistry and Drug Development
The role of pyrazole and thiazole scaffolds in developing drug-like candidates is significant due to their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and diagnostic applications. Structure-activity relationship (SAR) studies have led to many lead compounds for various disease targets, offering ample opportunities for medicinal chemists to exploit this privileged scaffold further (Cherukupalli et al., 2017).
Multicomponent Synthesis for Bioactive Molecules
The synthesis of biologically active molecules containing the pyrazole moiety via multicomponent reactions (MCRs) showcases the efficiency of this approach in pharmaceutical and medicinal chemistry. This strategy has led to the discovery of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others. The review of recent developments in this area underscores the potential of pyrazole derivatives obtained via MCRs in drug development (Becerra et al., 2022).
Thiazole Derivatives in Drug Discovery
Thiazole derivatives are highlighted for their diverse biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory effects. Recent synthetic approaches have focused on the intrinsic molecular interactions between newly synthesized thiazole compounds and various drug targets/enzymes, leading to the discovery of new drug molecules with innovative modes of action. This renewed interest in thiazole derivatives underscores their importance in current therapeutic research and the potential for developing more effective biological agents (Sharma et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-10-6(7-1)5-3-8-9-4-5/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYETZDWVJUWUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole | |
CAS RN |
1228558-14-2 | |
| Record name | 2-(1H-pyrazol-4-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2494227.png)
![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)
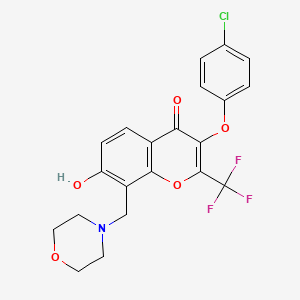

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)
